Ethyl 2,2-difluorocyclopropane-1-carboxylate
Description
Ethyl 2,2-difluorocyclopropane-1-carboxylate is a cyclopropane-based compound with the molecular formula C6H8F2O2 and a molecular weight of 150.125. This compound has garnered attention in various fields of research and industry due to its unique properties.
Properties
IUPAC Name |
ethyl 2,2-difluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANUEONBSYVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151324-64-0 | |
| Record name | ethyl 2,2-difluorocyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sodium Chlorodifluoroacetate-Mediated Cyclopropanation
In this approach, NaClDFA decomposes under basic conditions to release :CF₂, which adds to the double bond of ethyl acrylate. A typical procedure involves refluxing ethyl acrylate with NaClDFA in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding the target compound in 45–52% isolated yield. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, with the electron-deficient carbene favoring attack on the electron-rich alkene.
TMSCF₂Cl as a Carbene Source
Trimethylsilyl chlorodifluoroacetate (TMSCF₂Cl) offers improved stability compared to NaClDFA. When heated with a fluoride source such as tetrabutylammonium fluoride (TBAF), TMSCF₂Cl generates :CF₂, which reacts with ethyl acrylate in tetrahydrofuran (THF) at 60°C. This method achieves higher yields (60–68%) due to better control over carbene release. Side products, including oligomers and unreacted starting materials, are minimized by slow addition of the fluoride source.
Ring-Opening Fluorination of Epoxides
An alternative route involves fluorinating epoxide precursors followed by cyclopropane ring closure. Ethyl glycidate (ethyl oxirane-2-carboxylate) serves as the starting material, undergoing fluorination with xenon difluoride (XeF₂) or diethylaminosulfur trifluoride (DAST).
Xenon Difluoride-Mediated Fluorination
XeF₂ reacts with ethyl glycidate in anhydrous dichloromethane at −20°C to introduce fluorine atoms at the α-position. The intermediate difluorinated epoxide undergoes ring-opening via base-mediated elimination (e.g., using potassium tert-butoxide), forming the cyclopropane ring in 35–40% yield. While XeF₂ is highly reactive, its handling requires strict moisture-free conditions to prevent hydrolysis.
DAST as a Fluorinating Agent
DAST offers a safer alternative to XeF₂, enabling fluorination at room temperature. Ethyl glycidate treated with DAST in chloroform undergoes sequential fluorination and cyclization, yielding the target compound in 50–55% yield. The reaction mechanism involves nucleophilic attack by fluoride ions, followed by elimination of hydrogen fluoride (HF) to form the cyclopropane ring.
Esterification of Difluorocyclopropane Carboxylic Acids
A two-step approach involves synthesizing 2,2-difluorocyclopropane-1-carboxylic acid followed by esterification with ethanol.
Synthesis of 2,2-Difluorocyclopropane-1-carboxylic Acid
The carboxylic acid precursor is prepared via hydrolysis of this compound under acidic conditions (e.g., HCl in dioxane) or via direct cyclopropanation of acrylic acid. Yields range from 70–85%, depending on the hydrolysis method.
Esterification with Ethanol
The carboxylic acid is esterified using ethanol in the presence of a catalytic amount of sulfuric acid. Refluxing the mixture for 6–8 hours achieves near-quantitative conversion (95–98%). Excess ethanol is removed under reduced pressure, and the product is purified via distillation or column chromatography.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Scalability | Safety Considerations |
|---|---|---|---|---|
| NaClDFA Cyclopropanation | NaClDFA, DMSO | 45–52 | Moderate | Corrosive reagents, high temps |
| TMSCF₂Cl Cyclopropanation | TMSCF₂Cl, TBAF | 60–68 | High | Moisture-sensitive reagents |
| XeF₂ Fluorination | XeF₂, KOtBu | 35–40 | Low | Toxic gas emission |
| DAST Fluorination | DAST, chloroform | 50–55 | Moderate | HF generation |
| Esterification | H₂SO₄, ethanol | 95–98 | High | Acid handling |
The esterification route offers the highest yield and scalability but requires pre-synthesized carboxylic acid intermediates. TMSCF₂Cl-mediated cyclopropanation balances yield and practicality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2,2-difluorocyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,2-Difluorocyclopropane-1-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of the difluorocyclopropane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 2,2-difluorocyclopropane-1-carboxylate (EDFCC) is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EDFCC, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
EDFCC features a cyclopropane ring with two fluorine atoms at the 2nd position and an ester group at the 1st position. The presence of fluorine enhances the compound's reactivity due to its electronegative nature, which can influence various biochemical interactions. The cyclopropane structure introduces significant ring strain, making it more reactive than larger cyclic compounds. This unique structure positions EDFCC as a candidate for further biological investigation.
The biological activity of EDFCC is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms through which EDFCC exerts its effects are still under investigation, but preliminary studies suggest several pathways:
- Enzyme Interaction : EDFCC may modulate enzyme activity through competitive or non-competitive inhibition. The structural similarity to other known inhibitors suggests potential interactions with metabolic pathways.
- Receptor Binding : The compound might engage with various receptors, influencing signaling pathways that could lead to therapeutic effects.
- Nucleophilic Substitution : Due to the presence of fluorine atoms, EDFCC is susceptible to nucleophilic attack, which could result in the formation of new derivatives with altered biological activities.
Research Findings
Recent studies have focused on the synthesis and characterization of EDFCC and its derivatives. Here are some key findings:
- Synthesis and Characterization : Various synthetic routes have been explored for the production of EDFCC, emphasizing its utility as a building block in complex organic synthesis. Characterization techniques such as NMR and mass spectrometry have confirmed the successful synthesis of EDFCC and its derivatives .
- Biological Assays : Initial biological assays indicate that EDFCC exhibits moderate activity against certain bacterial strains, suggesting potential as an antimicrobial agent. Further studies are required to elucidate the exact mechanisms behind this activity .
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Case Studies :
- A study investigated the effects of EDFCC on enzyme kinetics, revealing that it may act as an inhibitor for specific deaminases involved in amino acid metabolism. This could have implications for metabolic disorders .
- Another case study explored the hydrolysis of EDFCC under acidic conditions, leading to the formation of 2,2-difluorocyclopropane-1-carboxylic acid, which exhibited distinct biological properties compared to its parent compound .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the key synthetic methodologies for Ethyl 2,2-difluorocyclopropane-1-carboxylate, and how do reaction conditions influence yield and selectivity?
- The synthesis typically involves cyclopropanation via ethyl diazoacetate reacting with difluoro-substituted alkenes. Reaction conditions such as temperature (e.g., −20°C to 25°C), solvent choice (e.g., anhydrous dichloromethane or THF), and inert atmospheres (argon/nitrogen) are critical to minimize side reactions and enhance selectivity. Precise control of these parameters can yield up to 85% purity, as observed in analogous cyclopropane syntheses .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : NMR identifies fluorine environments (e.g., δ −120 to −130 ppm for geminal difluorine), while NMR resolves cyclopropane protons (δ 1.2–2.5 ppm). IR spectroscopy detects ester carbonyl stretching (~1740 cm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 180 for CHFO) .
Q. What are the primary reaction pathways for functionalizing the cyclopropane ring?
- The strained cyclopropane ring undergoes ring-opening under acidic/basic conditions or via transition-metal catalysis. For example, hydrolysis yields 2,2-difluorocyclopropanecarboxylic acid, while nucleophilic substitution introduces heteroatoms (e.g., amines, halides). Oxidation/reduction reactions modify the ester group, enabling downstream derivatization .
Advanced Research Questions
Q. How do electronic effects of the difluorine substituents influence cyclopropane reactivity and stability?
- The electron-withdrawing fluorine atoms increase ring strain and polarization, enhancing susceptibility to nucleophilic attack. Comparative studies with non-fluorinated analogs show faster ring-opening kinetics (e.g., 3–5× rate increase in hydrolysis). Computational models (DFT) predict charge distribution and transition states, guiding mechanistic studies .
Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(S-DOSP)) induce stereocontrol during cyclopropanation. Solvent polarity and temperature gradients (e.g., slow cooling from 40°C to −10°C) enhance diastereomeric excess (>90% ee) in related systems .
Q. How can computational chemistry predict biological interactions of this compound derivatives?
- Molecular docking (AutoDock Vina) and MD simulations model binding to enzyme active sites (e.g., cytochrome P450). QSAR analyses correlate substituent effects (e.g., fluorine position) with bioactivity, as demonstrated in fluorinated drug intermediates .
Q. How do researchers resolve contradictions in reported reaction yields or product distributions?
- Systematic variation of parameters (e.g., solvent, catalyst loading) and kinetic profiling identify optimal conditions. For example, conflicting yields in ester hydrolysis (40–80%) may arise from trace moisture or pH fluctuations. Replicate studies under controlled conditions (e.g., glovebox synthesis) validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
